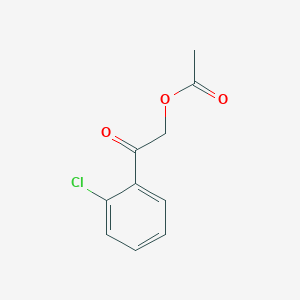
2-(2-Chlorophenyl)-2-oxoethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenyl)-2-oxoethyl acetate is an organic compound with the molecular formula C10H9ClO3 It is a derivative of acetic acid and contains a chlorophenyl group, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-2-oxoethyl acetate typically involves the esterification of 2-(2-chlorophenyl)-2-oxoethanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of phase-transfer catalysts can enhance the reaction efficiency and reduce the reaction time. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-2-oxoethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-(2-chlorophenyl)-2-oxoacetic acid.
Reduction: Reduction reactions can convert the compound into 2-(2-chlorophenyl)-2-hydroxyethyl acetate.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed under basic conditions.
Major Products Formed
Oxidation: 2-(2-Chlorophenyl)-2-oxoacetic acid.
Reduction: 2-(2-Chlorophenyl)-2-hydroxyethyl acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Chlorophenyl)-2-oxoethyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-2-oxoethyl acetate involves its interaction with specific molecular targets. The chlorophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further participate in biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)acetic acid
- 2-(2-Chlorophenyl)ethanol
- 2-(2-Chlorophenyl)acetaldehyde
Uniqueness
2-(2-Chlorophenyl)-2-oxoethyl acetate is unique due to its ester functional group, which imparts distinct reactivity compared to its analogs. The presence of both the chlorophenyl and acetate groups allows for diverse chemical transformations and applications, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C10H9ClO3 |
|---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
[2-(2-chlorophenyl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C10H9ClO3/c1-7(12)14-6-10(13)8-4-2-3-5-9(8)11/h2-5H,6H2,1H3 |
InChI Key |
FVPDGYGSHDQTJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(=O)C1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


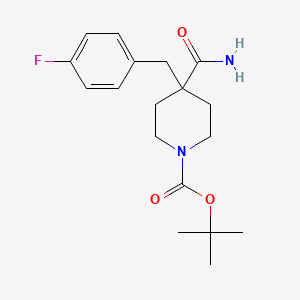


![4-[6-Methyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12276674.png)
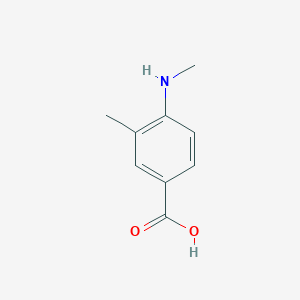
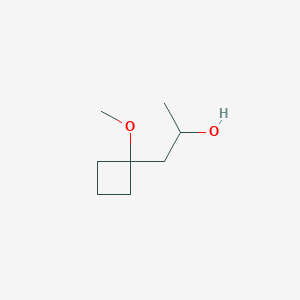
![1-Phenyl-4-{4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B12276683.png)
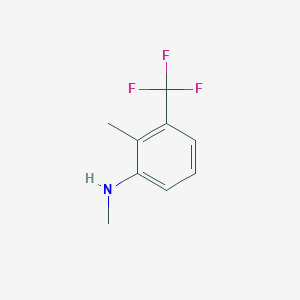

![2-[Amino(cyclopropyl)methyl]benzonitrile;hydrochloride](/img/structure/B12276690.png)
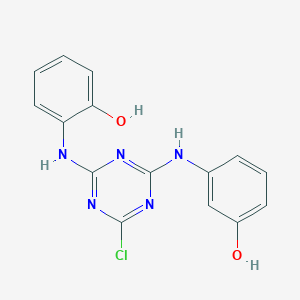
![6-Fluoro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B12276699.png)

![7-Methoxy-3-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12276705.png)
